2-(2-Isopropyl-imidazol-1-yl)-propionic acid
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Overview
Description
Scientific Research Applications
1. Probes for pH Measurement in NMR Spectroscopy
The polymorphism of racemic imidazol-1ylsuccinic acid derivatives, related to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, is utilized in magnetic resonance spectroscopic imaging (MRSI) as extracellular pH probes (Ballesteros et al., 2011).
2. Corrosion Inhibition
Imidazolium zwitterions derived from amino acids, closely related to this compound, have been synthesized and found to be effective as corrosion inhibitors for mild steel. These substances show significant inhibition efficiency, thereby playing a crucial role in protecting metals from corrosion (Srivastava et al., 2017).
3. Application in Stereoselective Synthesis
Compounds structurally similar to this compound have been utilized as chiral auxiliaries in asymmetric acetate and propionate Mannich-type reactions. This highlights their importance in stereoselective synthesis, a critical aspect of organic and medicinal chemistry (Goyal et al., 2016).
4. Polymorphic Behavior in Crystallography
The study of polymorphism in compounds related to this compound, particularly in different solvents, contributes significantly to the understanding of crystal structures and properties. This has implications in fields like materials science and drug formulation (Ubide-Barreda et al., 2013).
5. Catalysis in Organic Synthesis
Imidazole-based compounds, structurally related to this compound, have been employed in the synthesis of ruthenium complexes. These complexes demonstrate good catalytic activity in the transfer hydrogenation of ketones, indicating the potential application of such compounds in catalysis and organic synthesis (Li et al., 2015).
Future Directions
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8-10-4-5-11(8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCDROLDBBKDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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